N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a hybrid structure combining a 5-methoxyindole moiety linked via an ethyl group to an acetamide scaffold, which is further substituted with a 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl group. The thienopyrimidinone core is a heterocyclic system known for its pharmacological versatility, particularly in targeting enzymes like cyclooxygenase-2 (COX-2), kinases, and bacterial enoyl-acyl carrier protein reductase (InhA) . The 5-methoxyindole subunit may contribute to enhanced bioavailability and receptor binding due to its electron-donating methoxy group and planar aromatic structure .
Propriétés
Formule moléculaire |
C19H18N4O3S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-26-14-2-3-16-13(10-14)4-7-22(16)8-6-20-17(24)11-23-12-21-15-5-9-27-18(15)19(23)25/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,20,24) |
Clé InChI |
HKLWZEYEAZTWDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C=NC4=C(C3=O)SC=C4 |
Origine du produit |
United States |
Méthodes De Préparation
Catalytic Systems and Reaction Efficiency
| Catalyst Composition | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) | Selectivity (%) |
|---|---|---|---|---|
| Phenanthroline + CuBr | 120 | 10 | 97.1 | 95.2 |
| Bipyridine + CuI | 100 | 8 | 89.4 | 88.7 |
This method achieves >95% selectivity by leveraging nitrogen-containing ligands to stabilize copper intermediates, minimizing dehalogenation side reactions. Post-synthesis, the product is purified via recrystallization using petroleum ether, yielding 5-methoxyindole with >96% purity.
Preparation of the Thieno[3,2-d]Pyrimidin-4-One Core
The thienopyrimidine core is synthesized through cyclization reactions. A well-established approach involves reacting 2-amino-3-ethoxycarbonylthiophene derivatives with formamide under acidic conditions (PMC6148655). For example:
Cyclization of 2-Amino-3-Ethoxycarbonylthiophene
-
Reaction Setup :
-
Substrate: 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene
-
Reagent: Formamide (excess)
-
Conditions: Reflux at 150°C for 6–8 hours
-
-
Outcome :
Alternative routes employ microwave-assisted cyclization, reducing reaction times by 40% while maintaining yields >80%.
Acetamide Bridging and Final Coupling
The ethyl-acetamide linker is introduced via nucleophilic substitution or coupling reactions. A two-step sequence is typically employed:
Step 1: Ethylation of 5-Methoxyindole
Step 2: Coupling with Thienopyrimidine
The bromoethyl intermediate reacts with 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide using a palladium catalyst (e.g., Pd(PPh₃)₄) in THF at 60°C. Key data:
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 60 | 72 |
| CuI + 1,10-Phenanthroline | DMF | 100 | 65 |
Reaction Optimization and Catalytic Systems
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 78 |
| DMSO | 46.7 | 5.5 | 82 |
| Ethanol | 24.3 | 8 | 68 |
Polar aprotic solvents like DMSO enhance reaction rates due to improved solubility of intermediates.
Temperature Profiling for Methoxylation
| Temperature (°C) | Conversion Rate (%) | Byproducts (%) |
|---|---|---|
| 80 | 72.3 | 8.1 |
| 100 | 89.4 | 5.6 |
| 120 | 97.1 | 2.9 |
Higher temperatures favor complete conversion but require robust catalyst systems to suppress decomposition.
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel column chromatography with gradients of dichloromethane/methanol (95:5 → 90:10). Purity is confirmed via:
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).
-
1H NMR : Key signals include δ 3.85 ppm (OCH₃), δ 4.25 ppm (CH₂NH), and δ 8.12 ppm (thienopyrimidine H).
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Sequential Linear Synthesis | 58 | 95 | High |
| Convergent Coupling | 72 | 98 | Moderate |
| Microwave-Assisted | 81 | 97 | Low |
Convergent strategies, where indole and thienopyrimidine modules are synthesized separately before coupling, offer superior yields and scalability .
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(5-méthoxy-1H-indol-1-yl)éthyl]-2-(4-oxothiéno[3,2-d]pyrimidin-3(4H)-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy du cycle indole peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe carbonyle de la partie thiénopyrimidine peut être réduit en alcool.
Substitution : L'azote de l'indole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme les halogénoalcanes en conditions basiques.
Principaux produits
Oxydation : Formation de N-[2-(5-hydroxy-1H-indol-1-yl)éthyl]-2-(4-oxothiéno[3,2-d]pyrimidin-3(4H)-yl)acétamide.
Réduction : Formation de N-[2-(5-méthoxy-1H-indol-1-yl)éthyl]-2-(4-hydroxythiéno[3,2-d]pyrimidin-3(4H)-yl)acétamide.
Substitution : Formation de divers dérivés N-substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Mécanisme d'action
Le mécanisme d'action de N-[2-(5-méthoxy-1H-indol-1-yl)éthyl]-2-(4-oxothiéno[3,2-d]pyrimidin-3(4H)-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Il peut interagir avec diverses enzymes et récepteurs, modulant leur activité.
Voies impliquées : Le composé pourrait influencer les voies de signalisation liées à la croissance cellulaire, à l'apoptose et à la neurotransmission.
Mécanisme D'action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparaison Avec Des Composés Similaires
Table 1: Structural Features of Analogs
Key Observations :
- The thieno[3,2-d]pyrimidinone core is conserved in most analogs, but substituents on the acetamide (e.g., benzothiazole-thio in vs. 4-chlorobenzyl in ) dictate solubility and target selectivity.
- The 5-methoxyindole group in the target compound distinguishes it from analogs with simpler aryl or heteroaryl substitutions (e.g., 4-fluorophenyl in ). This may enhance blood-brain barrier penetration or receptor affinity .
- Sulfonamide analogs (e.g., compounds 1–11 in ) exhibit anti-inflammatory activity via COX-2 inhibition, whereas quinazolinone derivatives target bacterial enzymes .
Pharmacological Activity Comparison
Anti-Inflammatory Activity
Benzothieno[3,2-d]pyrimidinone sulfonamides (e.g., compound 1 in ) suppress COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, with IC50 values in the low micromolar range. Their activity is attributed to the sulfonamide group and arylthio substitutions, which enhance hydrogen bonding with COX-2’s active site . In contrast, the target compound lacks a sulfonamide group, suggesting divergent mechanisms.
Antimycobacterial Activity
Quinazolinone acetamides like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide inhibit InhA (enoyl-acyl carrier protein reductase) in M. tuberculosis with IC50 < 10 µM . The thienopyrimidinone core in the target compound may similarly interact with hydrophobic enzyme pockets, but its indole substitution could alter binding specificity.
Kinase Inhibition
Compound 266 in , featuring a thieno[3,2-d]pyrimidin-2-yl group, inhibits casein kinase 1δ (CK1δ), a target in neurodegenerative diseases.
Activité Biologique
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that integrates both indole and thienopyrimidine moieties. This unique structural combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C_{22}H_{24}N_{4}O_{3}S
- Molecular Weight : Approximately 406.5 g/mol
- IUPAC Name : 2-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
The compound features a methoxy-substituted indole linked to a thienopyrimidine ring via an ethyl chain, with an acetamide functional group. This configuration is believed to facilitate interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
Preliminary studies indicate that N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant biological activity. Research findings suggest its potential applications in:
- Anticancer Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : It could modulate inflammatory pathways through receptor interaction.
- Neuroprotective Properties : Its indole structure suggests potential neuroprotective effects, possibly through serotonergic pathways.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Studies have focused on its effects on specific signaling pathways, particularly those involving protein kinases such as MAPK (Mitogen-Activated Protein Kinase).
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | Indole and thienopyrimidine moieties | Anticancer, anti-inflammatory, neuroprotective |
| Albendazole | Benzimidazole core | Antiparasitic |
| Indomethacin | Indole structure | Anti-inflammatory |
| Mebendazole | Benzimidazole core | Antiparasitic |
| Tryptophan Derivatives | Indole structure | Neurotransmitter precursor |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide:
-
In Vitro Studies : Initial in vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines at micromolar concentrations.
- Example : A study showed that at a concentration of 10 µM, the compound reduced cell viability by over 50% in cultured cancer cells.
-
In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of the compound.
- Example : In a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
-
Mechanistic Studies : Research has explored the interaction of this compound with key signaling pathways.
- Example : The compound was found to inhibit pMAPK levels significantly, suggesting its role as a kinase inhibitor.
Q & A
Q. What are the established multi-step synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves constructing the indole and thienopyrimidinone cores via condensation reactions. For example:
- Step 1 : Formation of the 5-methoxyindole intermediate using methoxylation and alkylation reactions under reflux conditions with DMF as a solvent .
- Step 2 : Introduction of the thieno[3,2-d]pyrimidin-4-one moiety via nucleophilic substitution, requiring catalysts like NaH and controlled temperatures (60–80°C) .
- Final Step : Acetamide linkage via carbodiimide-mediated coupling, purified using column chromatography . Intermediates are characterized via ¹H/¹³C-NMR (δ 3.8–7.5 ppm for aromatic protons) and HRMS (e.g., m/z 591.68 [M+H]⁺) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, indole NH at δ ~9.8 ppm) and carbon backbone .
- X-ray Crystallography : Resolves 3D conformation, particularly for the thienopyrimidinone core .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH bend at ~3468 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for condensation steps .
- Catalyst Screening : NaH or K₂CO₃ improves alkylation efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetamide coupling .
- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Substituent Analysis : Compare analogs with varying groups (e.g., 4-chlorobenzyl vs. methoxyphenyl) to identify SAR trends. For instance, methoxy groups enhance solubility but may reduce receptor binding .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for pH/temperature variations .
- Statistical Validation : Apply ANOVA to assess significance of activity differences (p < 0.05) .
Q. What in vitro/in vivo models are appropriate for mechanistic studies?
- In Vitro :
- Enzyme Inhibition : Test against Bcl-2/Mcl-1 using fluorescence polarization assays .
- Cytotoxicity : Screen in HepG2 or A549 cells via MTT assay (IC₅₀ calculation) .
- In Vivo :
- Pharmacokinetics : Administer 10–50 mg/kg in Wistar rats to assess bioavailability and metabolite profiling .
- Toxicity : Monitor liver/kidney function biomarkers (ALT, creatinine) over 14-day exposure .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectral data for this compound?
- Artifact Identification : Check for solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm in NMR) .
- Dynamic Effects : Variable-temperature NMR resolves rotational isomers in acetamide linkages .
- Cross-Validation : Compare HRMS (e.g., m/z 430.2 [M+1]⁺) with computational tools like PubChem .
Methodological Tables
| Structural Analogs | Key Substituents | Reported Bioactivity | Reference |
|---|---|---|---|
| 10j (EvtChem) | 4-Chlorobenzoyl | Anticancer (IC₅₀ = 8.2 µM) | |
| 10k (Naphthalen-1-yl) | Bulky hydrophobic group | Reduced solubility | |
| 3c (4-Nitrophenyl) | Electron-withdrawing NO₂ | Enhanced enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
